"6,9,10-Trihydroxy-7-megastigmen-3-one" natural sources and distribution
"6,9,10-Trihydroxy-7-megastigmen-3-one" natural sources and distribution
Abstract
This document provides a technical overview of the C13 norisoprenoid (megastigmane) known as 6,9,10-Trihydroxy-7-megastigmen-3-one. It details its confirmed and potential natural sources, distribution within those sources, and a generalized methodology for its extraction and isolation based on peer-reviewed literature. While quantitative yield data is scarce, this guide consolidates the current knowledge to support research and development efforts. The biological activities of structurally related co-isolated compounds are also discussed to provide context for potential therapeutic applications.
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one (CAS No: 476682-97-0) is a sesquiterpenoid belonging to the megastigmane class of compounds.[1][2] These C13 norisoprenoids are typically formed from the enzymatic degradation of carotenoids and are known for their structural diversity and significant roles as aroma constituents in various plants.[3] More specifically, the stereoisomer (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one has been successfully isolated and characterized from multiple natural sources.[1][3] This guide focuses on the known origins and distribution of this compound, providing a framework for its isolation and further investigation.
Natural Sources and Distribution
The presence of 6,9,10-Trihydroxy-7-megastigmen-3-one has been confirmed in a limited but diverse range of natural sources. The primary distribution appears to be within the leaves of certain plants, as well as in a unique biological byproduct.
| Natural Source | Species Name | Part(s) of Organism | Confirmation Status | Reference(s) |
| Mangrove Plant | Lumnitzera racemosa | Leaves | Confirmed Isolation | [1] |
| Silkworm Droppings | Bombyx mori | Feces | Confirmed Isolation | [3][4] |
| Mulberry Tree | Morus spp. | Leaves | Implied by GC/MS | [3] |
| Chinese Root | Trigonostemon chinensis | Roots | Reported Isolation |
Key Findings on Distribution:
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Phyllosphere: The confirmed isolation from the leaves of the mangrove Lumnitzera racemosa and the implied presence in mulberry leaves (the food source for silkworms) suggest the compound is synthesized and stored in the foliar parts of these plants.[1][3]
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Unique Occurrence: Its isolation from the feces of the silkworm (Bombyx mori) is a notable finding.[3] GC/MS analysis suggests this is a result of the silkworms' diet of mulberry leaves, indicating that the compound passes through the insect's digestive system largely intact.[3]
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Root System: An early report also identifies the compound in the roots of Trigonostemon chinensis, indicating it may also be present in the subterranean organs of certain plant species.
Currently, there is no quantitative data available in the cited literature regarding the yield or concentration of 6,9,10-Trihydroxy-7-megastigmen-3-one from these sources.
Experimental Protocols: Extraction and Isolation
While no single publication provides a complete, step-by-step protocol for the specific isolation of 6,9,10-Trihydroxy-7-megastigmen-3-one, a generalized workflow can be constructed based on the methodologies described in the literature.[1][3] The process involves solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.
General Extraction and Fractionation
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Extraction: The source material (e.g., dried and powdered leaves or silkworm droppings) is extracted with 80% aqueous methanol (MeOH) at room temperature.[3] This is a standard procedure for obtaining a broad range of polar and semi-polar secondary metabolites.
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Solvent Partitioning: The concentrated crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity. This typically involves:
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Ethyl acetate (EtOAc)
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n-Butanol (n-BuOH) The target compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the Ethyl Acetate (EtOAc) fraction.[3]
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Chromatographic Purification
The bioactive EtOAc fraction is subjected to several rounds of chromatography to isolate the target compound.
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Silica Gel Column Chromatography: The EtOAc fraction is first separated on a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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ODS Column Chromatography: Fractions containing the compound of interest are pooled and further purified using Octadecylsilyl (ODS) reverse-phase column chromatography.[3] The mobile phase is typically a gradient of methanol in water, starting with a higher water concentration and gradually increasing the methanol concentration.
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Final Purification: If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to yield the pure compound.
Structure Elucidation
The identity and structure of the isolated compound are confirmed using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and formula.
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Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the precise chemical structure and stereochemistry.[1][3]
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Infrared (IR) Spectroscopy: To identify functional groups.[3]
Biological Activity and Signaling Pathways (Contextual)
Direct biological activity studies for 6,9,10-Trihydroxy-7-megastigmen-3-one have not been reported in the reviewed literature. However, research on co-isolated compounds and related megastigmanes provides valuable context for potential areas of investigation.
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Anti-inflammatory Potential: Megastigmane glycosides isolated from other plant sources have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
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Heme Oxygenase-1 (HO-1) and SIRT1 Activation: In the study on silkworm droppings, two other co-isolated megastigmane sesquiterpenes, (3S,5R,8R)-3,5-dihydroxymegastigma-6,7-dien-9-one and (6R,9R)-9-hydroxy-4-megastigmen-3-one, were found to increase the expression of Heme Oxygenase-1 (HO-1) and SIRT1 in HepG2 and HEK239 cells, respectively.[3]
HO-1 is a critical antioxidant enzyme, and SIRT1 is a protein involved in regulating cellular processes, including inflammation and metabolism. The activation of these pathways by structurally similar compounds suggests that 6,9,10-Trihydroxy-7-megastigmen-3-one may also possess antioxidant or cytoprotective properties. Further research is required to confirm this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
